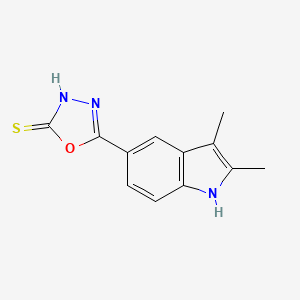
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione” is a complex organic molecule that contains an indole and an oxadiazole ring. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings. The indole ring is a fused ring system consisting of a benzene ring and a pyrrole ring . The oxadiazole ring is a five-membered ring containing three heteroatoms, one of which is oxygen .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and oxadiazole rings. Indoles are known to undergo electrophilic substitution reactions at the C3 position . The oxadiazole ring might be less reactive due to the electron-withdrawing nature of the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and oxadiazole rings could contribute to its polarity and potentially its solubility in various solvents . The exact properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Applications
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione has been studied for its potential in antimicrobial and antiprotozoal applications. Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, including the yeast-like pathogenic fungus Candida albicans. These compounds were also found to possess potent activity against specific Gram-positive bacteria. The derivatives have demonstrated anti-proliferative activity against various human cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines (Al-Wahaibi et al., 2021).
Protective Activity Against Oxidative Stress
Derivatives of this compound have been studied for their protective effects against oxidative stress. Research indicates that certain derivatives can protect Friedreich's ataxia fibroblasts from the effects of glutathione depletion. Additionally, some compounds have shown the ability to increase the survival of Caenorhabditis elegans exposed to oxidative stress (Iškauskienė et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from 5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione have also been evaluated for their antimicrobial and anti-inflammatory properties. Studies have shown antimicrobial activity against Gram-positive and Gram-negative bacteria, with certain compounds displaying anti-inflammatory activity as well (Gadegoni et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-7(2)13-10-4-3-8(5-9(6)10)11-14-15-12(17)16-11/h3-5,13H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMVDPAKEUDLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethyl-1H-indol-5-yl)-3H-1,3,4-oxadiazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

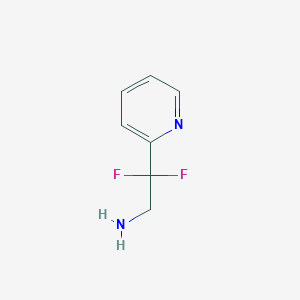
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)
![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)
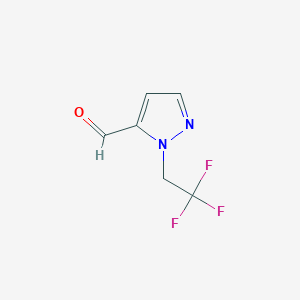
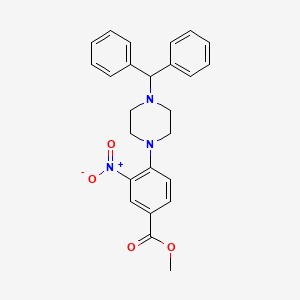
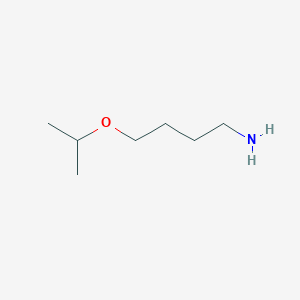
![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)
![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)
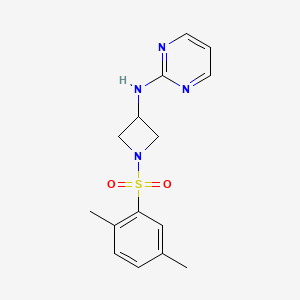
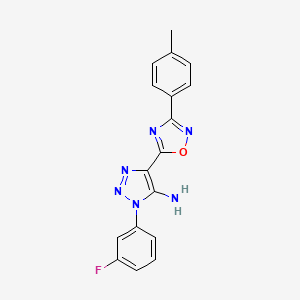
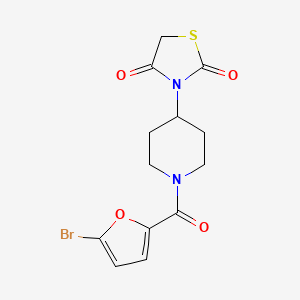
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)
